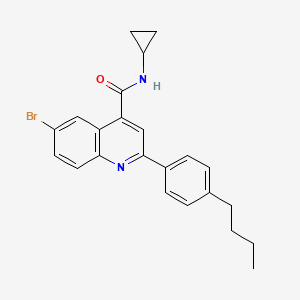![molecular formula C19H21Cl2NO3 B4263723 2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B4263723.png)
2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide
Vue d'ensemble
Description
2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide, also known as A-836,339, is a chemical compound that belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists. It has been synthesized by various methods and has been extensively studied for its potential use in scientific research.
Mécanisme D'action
2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide binds to CB2 receptors and activates them, leading to a downstream signaling cascade that modulates various cellular processes. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various preclinical models.
Biochemical and Physiological Effects:
2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide has been shown to modulate various cellular processes, including cytokine production, cell migration, and apoptosis. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promoting the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to have analgesic effects by reducing pain sensitivity in various preclinical models. Additionally, it has been shown to have anti-tumor effects by inhibiting the growth and metastasis of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide has several advantages for lab experiments, including its high selectivity for CB2 receptors, which allows for specific modulation of CB2-mediated cellular processes. It also has good pharmacokinetic properties, which allow for easy administration and dosing in preclinical models. However, one limitation of 2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide is its relatively low potency compared to other CB2 agonists, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide. One potential area of research is its potential use in the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential area of research is its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties for potential clinical use.
Applications De Recherche Scientifique
2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide has been extensively studied for its potential use in scientific research. It has been shown to have high selectivity for CB2 receptors, which are primarily expressed in immune cells and have been implicated in various physiological and pathological processes, including inflammation, pain, and cancer.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO3/c1-4-17(25-18-11-14(20)8-9-16(18)21)19(23)22-12(2)13-6-5-7-15(10-13)24-3/h5-12,17H,4H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIICWRACPJRLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC(=CC=C1)OC)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4263643.png)
![1-[4-(benzyloxy)phenyl]-4-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4263649.png)
![2-({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263654.png)
![4-(4-isobutylphenyl)-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4263660.png)
![N-[4-(4-butylphenyl)-3-cyano-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263668.png)
![1-[4-(benzyloxy)phenyl]-4-(2,6-dimethoxybenzoyl)piperazine](/img/structure/B4263678.png)
![1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine](/img/structure/B4263681.png)
![4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide](/img/structure/B4263690.png)

![isopropyl 5-methyl-2-{[(2-methylcyclopropyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4263709.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4263719.png)
![2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4263727.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263740.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4263745.png)